Fludioxonil

Catalog No.
S528118
CAS No.
131341-86-1
M.F
C12H6F2N2O2
M. Wt
248.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fludioxonil

CAS Number

131341-86-1

Product Name

Fludioxonil

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C12H6F2N2O2

Molecular Weight

248.18 g/mol

InChI

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H

InChI Key

MUJOIMFVNIBMKC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N

Solubility

In water, 1.8 mg/L at 25 °C
Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)

Synonyms

Fludioxonil; CGA 173506

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N

Description

The exact mass of the compound Fludioxonil is 248.0397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.25e-06 min water, 1.8 mg/l at 25 °csolubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/l at 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

  • Fludioxonil disrupts fungal cell function by affecting a specific metabolic pathway. It is believed to interfere with the High Osmolarity Glycerol (HOG) pathway, which fungi rely on to maintain internal water balance. This disrupts cellular processes and leads to fungal cell death [Source: Fungal responses to the fungicide fludioxonil: a review by Isler H et al. 2019 ]

  • Recent research suggests a more complex mode of action than previously understood. Studies indicate fludioxonil may cause a build-up of reactive molecules within the fungal cell, leading to a form of metabolic shock and cell death [Source: New mechanism of action found for agricultural pesticide fludioxonil ].

Environmental Fate

  • Understanding how fludioxonil behaves in the environment is crucial for assessing its potential impact. Research studies investigate its degradation rates in soil and water, potential for leaching, and effects on non-target organisms [Source: Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique by Li S et al. 2018 ]

  • Research also explores methods to reduce residual levels of fludioxonil on crops after treatment. Novel techniques like non-thermal atmospheric plasma have shown promise in degrading fludioxonil on produce surfaces [Source: Investigation of Fludioxonil Reduction Using Non-Thermal Atmospheric Plasma through Experimental Simulation by Liu S et al. 2018 ]

Fungal Resistance

  • The emergence of fungal strains resistant to fludioxonil is a growing concern. Research investigates how fungi develop resistance and explores strategies to mitigate this issue, such as using fungicide mixtures or developing new fungicides with different modes of action [Source: Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum by Fan J et al. 2021 ]

Fludioxonil is a synthetic fungicide primarily used in agriculture to control a variety of fungal diseases in crops. It belongs to the class of compounds known as phenylpyrroles and is characterized by its ability to inhibit fungal growth by disrupting osmotic signaling pathways, which ultimately leads to the inhibition of spore germination and mycelial growth. The chemical structure of fludioxonil is represented as C₁₂H₆F₂N₂O₂, and it exhibits low acute toxicity to humans and animals, making it a preferred choice in integrated pest management strategies .

Fludioxonil acts as a contact fungicide, inhibiting fungal growth by interfering with a specific cellular process. It disrupts the transport of glucose across the fungal cell membrane by inhibiting protein kinase activity, ultimately leading to stunted fungal growth and death []. This unique mode of action helps to reduce the risk of resistance development compared to fungicides targeting other fungal processes.

Toxicity:

Flammability:

Fludioxonil is not classified as a flammable material [].

Reactivity:

Fludioxonil is generally stable but can react with strong oxidizing agents [].

, primarily involving oxidation and photodegradation. In the presence of reactive oxygen species, fludioxonil can degrade into less toxic intermediates. Its reaction with singlet oxygen has been confirmed through experimental studies, indicating that it can participate in oxidation reactions that may alter its efficacy as a fungicide . Additionally, fludioxonil is stable under hydrolytic conditions but can be significantly degraded through photolysis, forming several persistent degradation products .

Fludioxonil exhibits notable biological activity beyond its fungicidal properties. Research has shown that it can induce cytotoxic effects in human immune cells, such as T and B lymphocytes. Specifically, fludioxonil has been found to decrease cell viability and induce apoptosis through mechanisms involving mitochondrial dysfunction and alterations in pro-apoptotic protein levels . Furthermore, studies indicate that fludioxonil can affect photosynthetic organisms like Chlorella vulgaris, leading to oxidative stress and metabolic disruptions .

Fludioxonil is primarily used as a fungicide in agricultural practices to protect crops from diseases caused by fungi. It is effective against a wide range of pathogens affecting cereals, fruits, vegetables, and ornamental plants. Additionally, fludioxonil is utilized in material preservation applications due to its antifungal properties, ensuring the longevity of products like drywall and other construction materials . Its low toxicity profile also allows for its use in environments where human exposure is possible.

Studies on the interactions of fludioxonil with other compounds reveal its potential for synergistic effects when used in combination with other fungicides. This strategy helps mitigate resistance development among target fungal populations. Furthermore, research indicates that fludioxonil's interaction with cellular components can lead to significant biological effects, including apoptosis in immune cells and oxidative damage in photosynthetic organisms . These findings underscore the importance of understanding fludioxonil's interactions within ecological systems.

Fludioxonil shares similarities with several other fungicides but is unique due to its specific mode of action and chemical structure. Below are some comparable compounds:

Compound NameChemical StructureMode of ActionUnique Features
PyrimethanilC₁₃H₁₈N₂OInhibits fungal cell wall synthesisBroad-spectrum activity
BoscalidC₁₃H₁₅ClN₂ODisrupts mitochondrial respirationEffective against resistant strains
ProthioconazoleC₁₄H₁₈N₂O₄SInhibits fungal cell divisionSystemic activity in plants
TebuconazoleC₁₃H₁₅ClN₂OInhibits sterol biosynthesisLong residual activity

Fludioxonil's distinct mechanism of inhibiting osmotic signaling pathways sets it apart from these other compounds, which may target different biological processes within fungi. This specificity contributes to its effectiveness and potential for use in combination therapies aimed at managing resistance.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pale to colorless solid; [ACGIH]

Color/Form

Colorless crystals
Yellow-ish crystals

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

248.03973376 g/mol

Monoisotopic Mass

248.03973376 g/mol

Heavy Atom Count

18

Density

1.54 at 20 °C

LogP

4.12 (LogP)
log Kow = 4.12 at 25 °C

Odor

Odorless

Appearance

Solid powder

Melting Point

199.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ENS9J0YM16

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (98.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (85.61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Fludioxonil is a yellowish crystal. It is moderately soluble in water. USE: Fludioxonil is used as a fungicide for various fruit and vegetable crops, particularly berries and soybeans, as well as on lawns and turfs. It is also used as an antimicrobial for carpets, drapes, and sealants. EXPOSURE: Workers that use or produce fludioxonil may inhale particles or have direct skin contact. Exposure to the general population will be through residue on fruits or vegetables. If fludioxonil is released to soil or water, it is expected to bind to soil particles or suspended materials. It will not move through soil. It is not expected to move into the air from soil or water surfaces. It is not expected to be broken down by microorganisms and it may build up in aquatic organisms. It will be broken down on soil and water surfaces by light. Fludioxonil released to air will be in or on particles that eventually fall to the ground. RISK: No adverse health effects have been reported in employees that produce fludioxonil or products containing fludioxonil since medical monitoring began in 1992. Slight eye irritation occurred in some laboratory animals following direct eye exposure to fludioxonil. No skin irritation or allergic skin reactions occurred in laboratory animals following skin exposure to fludioxonil. Liver and kidney damage, thymus and spleen enlargement, blood effects, and reduced weight gain were found in laboratory animals repeatedly fed high-to-very high doses of fludioxonil. No toxic effects were observed in animals at low-to-moderate doses. Increased infertility, abortion, or birth defects were not observed in laboratory animals fed diets containing fludioxonil before and during pregnancy. Fludioxonil did not cause cancer in lifetime exposure studies in laboratory animals. The World Health Organization has stated that fludioxonil is unlikely to pose a carcinogenic risk to humans. The EPA's Office of Pesticide Program has classified fludioxonil as not classifiable as to human carcinogenicity. The potential for fludioxonil to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

2.93X10-9 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

131341-86-1

Absorption Distribution and Excretion

The metabolism of (14)C-pyrrole-labelled fludioxonil was studied in goats... Two goats were given radiolabelled fludioxonil orally at a level equivalent to 100 ppm in the feed for 4 consecutive days. The levels of radioactive residue, calculated as fludioxonil, were: 0.07 mg/kg in tenderloin muscle, 0.19 mg/kg in fat, 5.8 mg/kg in liver, 2.9 mg/kg in kidney and 2.2 mg/kg in milk on day 4. Organic solvents released 35% of the TRR in liver, 76% in muscle, 50% in kidney, 35% in liver, 87% in fat and 90% in milk. Protease treatment of the solid residues from solvent extraction of liver, kidney and muscle released 75-91% of the remaining activity. Less than half of this released activity was characterized as proteins by derivatization with 2,4-dinitrofluorobenzene.
Five laying hens were given gelatin capsules containing [(14)C-pyrrole]fludioxonil for 8 consecutive days at a rate equivalent to about 89 ppm in the feed. The vast majority of the radiolabelled residue was eliminated in the excreta (88-102% of the total administered dose). The levels of radioactive residues, calculated as fludioxonil, in the tissues and eggs were as follows: liver, 8.9 mg/kg; muscle, 0.12 mg/kg; skin with fat, 0.25 mg/kg; peritoneal fat, 0.17 mg/kg; egg yolk, 1.8 mg/kg (day 7); egg white, 0.054 mg/kg (day 7). A series of organic solvent extractions released 61% TRR in liver, 33% in kidney, 62% in muscle, 42% in skin with fat, 74% in egg white and 83% in egg yolk. The solids remaining after solvent extraction of liver (33% TRR), kidney (54%) and muscle (34%) were solubilized with protease and characterized by treatment with 2,4-dinitrofluorobenzene. Protease solubilized 54% of the unextracted activity in liver, 63% of that in kidney and 67% of that in muscle. About 25% of the released radioactivity (< 10% TRR) was derivatized by 2,4-dinitrofluorobenzene at pH 2, indicating the terminal amino group of amino acids. Alkaline hydrolysis (15% KOH, 95 oC) released all the remaining radioactivity from the solvent-extracted liver (33% TRR), but it could be characterized only as acidic, polar compounds. About 69% of the TRR in eggs, 24% in liver, 14% in kidney, 44% in muscle and 29% in skin with fat were identified...
A feeding study was conducted in which three groups of three dairy cows received 0.55 ppm, 1.6 ppm or 5.5 ppm fludioxonil in the diet for 28-30 days. Residues of fludioxonil and metabolites, determined as CGA-192155 (2,2-difluorobenzo[1,1]dioxole-4-carboxylic acid), were quantifiable only at the highest feeding level (5.5 ppm)... No quantifiable residue was found in the tissues of ruminants at levels 60 times (cows) and 80 times (beef cattle) the calculated dietary burden. Fludioxonil and metabolites were detected in liver and kidney at concentrations of 0.014-0.017 mg/kg and 0.022-0.025 mg/kg, respectively, at the 5.5 ppm feeding level. None was detected in fat or muscle.
The dermal absorption of fludioxonil, excluding material bound to the skin, is low in rats in vivo (< 5%) and in human skin in vitro (< 0.5%). In a study of dermal penetration in rats in vitro, values for dermal absorption at low levels of application were comparable to those obtained in a study performed in vivo (< 2%), but at higher levels significantly overestimated absorption in vivo (38%).

Metabolism Metabolites

Two goats were given radiolabelled fludioxonil orally at a level equivalent to 100 ppm in the feed for 4 consecutive days....The main component identified in muscle was fludioxonil, representing 24% and 43% of the TRR in the two goats. Likewise, fludioxonil was the main component of the residue in omental fat, representing 83% TRR. The main identified metabolite in muscle was the sulfate conjugate of the 2-hydroxy or 5-hydroxy derivative of fludioxonil (22% or 2% TRR). Minor metabolites identified in muscle (< 10% TRR) included the 2-O-glucuronide derivative of fludioxonil and the 5-O-glucuronide derivative of fludioxonil. (The position numbers refer to the pyrrole ring.) About 50% of the residue in muscle and 83% of the residue in fat were identified. Multiple components were found in kidney and liver. The following were identified in kidney: 2-Oglucuronide derivative of fludioxonil (23% TRR); 7prime-O-glucuronide derivative (8% TRR); 5-O-glucuronide derivative (15% TRR); fludioxonil (2% TRR); and 2- or 5-O-sulfate ester (0.7% TRR), for a total identification of 48%. In liver, only fludioxonil was identified (14% TRR). Two labile compounds (24% TRR) were also encountered. No compounds without the pyrrole-phenyl linkage were identified.
Five laying hens were given gelatin capsules containing [(14)C-pyrrole]fludioxonil for 8 consecutive days at a rate equivalent to about 89 ppm in the feed... The main metabolites identified in eggs were the sulfate conjugate of the 1-hydroxy derivative of fludioxonil (40% TRR) , the succinamic acid derivative (10% TRR) and the sulfate conjugate of the 2-hydroxy or 5-hydroxy derivative (13% TRR). Fludioxonil was a minor component (2.1% TRR) in eggs. The succinamic acid derivative was the only significant metabolite identified in liver, at about 6% TRR. The metabolites identified in kidney were the glucuronide conjugate of the 2-hydroxy or 5-hydroxy derivative (4.7% TRR), fludioxonil (2.6% TRR) and the 7prime-hydroxy derivative (2.8% TRR). The main components identified in breast muscle were fludioxonil (29% TRR) and the sulfate conjugate of the 1-hydroxy derivative. A similar situation existed for skin with attached fat, which contained fludioxonil (9.8%) and the sulfate conjugate of the 1-hydroxy derivative (14%). On the basis of the characterizations and identifications made in the study of metabolism in hens, .../it was/concluded that metabolism in poultry involves oxidation at the C-2, C-5 and N-1 positions in the pyrrole ring and at the C-7prime of the benzodioxol ring. This is followed by the formation of sulfate or glucuronide conjugates. The C-2 hydroxypyrrole further oxidizes to the 2,5-dioxo-2,5-dihydro pyrrole and succinamic acid derivatives. The last two compounds are unique to poultry. The remaining metabolites found in the hen and all the metabolites in ruminants were also found in rats.
fludioxonil and metabolites, determined as 2,2-difluoro-1,3- benzodioxole-4-carboxylic acid, are stable for at least 12 months in frozen muscle and for at least 18 months in frozen liver, milk and eggs.
After oral administration of radiolabelled fludioxonil, the radiolabel is rapidly and extensively (approximately 80% of the administered dose) absorbed, widely distributed, extensively metabolized and rapidly excreted, primarily in the feces (approximately 80%) via the bile (approximately 70%), with a small amount being excreted in the urine (approximately 20%). The maximum blood concentration is reached within 1 hr after administration. Elimination is biphasic, with half-lives of between 2 and 5 hr for the first phase and between 30 and 60 h for the second phase. Fludioxonil is rapidly cleared from the blood and tissues, and there is consequently negligible potential for accumulation. The metabolism of fludioxonil proceeds primarily through oxidation of the pyrrole ring, leading to one major (57% of the administered dose) and one minor (4% of the administered dose) oxo-pyrrole metabolite. Hydroxylation of the phenyl ring yields the corresponding phenol metabolite, which represents 2% of the administered dose. These phase I metabolites are subsequently excreted as glucuronyl and sulfate conjugates and, together with unabsorbed and unchanged fludioxonil excreted in feces, account for approximately 75% of the administered dose. The dimerization of the hydroxy pyrole metabolite produces a metabolite of an intense blue color.
A feeding study was conducted in which three groups of three dairy cows received 0.55 ppm, 1.6 ppm or 5.5 ppm fludioxonil in the diet for 28-30 days. Residues of fludioxonil and metabolites, determined as CGA-192155 (2,2-difluorobenzo[1,1]dioxole-4-carboxylic acid), were quantifiable only at the highest feeding level (5.5 ppm)... Only tissue samples from cows fed the 5.5 ppm diet were analyzed. No residues of fludioxonil or metabolites were found. The LOQ was 0.01 mg/kg in muscle and 0.05 mg/kg in liver, kidney and fat (perirenal and omental).
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Fludioxonil

Biological Half Life

After oral administration of radiolabelled fludioxonil, the radiolabel is rapidly and extensively (approximately 80% of the administered dose) absorbed, widely distributed, extensively metabolized and rapidly excreted, primarily in the feces (approximately 80%) via the bile (approximately 70%), with a small amount being excreted in the urine (approximately 20%). The maximum blood concentration is reached within 1 hr after administration. Elimination is biphasic, with half-lives of between 2 and 5 hr for the first phase and between 30 and 60 h for the second phase. ...

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Fludioxonil is produced by reaction of 4-amino-2,2-difluorobenzodioxide in HCl-containing acetic acid with sodium nitrite at 0 °C, followed by addition of ethylenenitrile, methyl ethyl ketone, and a solution of copper(I) chloride in hydrochloric acid. The product is extracted with dichloromethane and the thus-obtained solution heated to reflux in the presence of triethylamine to give 2,3-(difluoromethylenedioxy)cinnamic acid nitrile, which is treated with p-toluenesulfonylmethyl isocyanide and potassium tert-butoxide in THF.
Preparation: R. Nyfeler, Jl ehrenfreund, European Patent Office 206999; eidem, United States of America patent 4705800 (1986, 1987 both to Ciba-Geigy).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies fludioxonil as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Fludioxonil (announced in 1991) is used as seed treatment for control of Gibberella in rice and to control Fusarium, Rhizoctonia, Tilletia, Helminthosporium, and Septoria in cereal and noncereal crops.

Analytic Laboratory Methods

Analytical Enforcement Methodology: Adequate high-performance liquid chromatography/ultraviolet light detector (HPLC/UV) methods (Syngenta Methods AG-597 and AG-597B) are available for enforcing tolerances for residues of fludioxonil in or on plant commodities. An adequate liquid chromatography, tandem mass spectrometry (LC-MS/MS) method (Analytical Method GRM025.03A) is available for enforcing tolerances for residues of fludioxonil in or on livestock commodities.

Interactions

Consumers may be simultaneously exposed to several pesticide residues in their diet. A previous study identified the seven most common pesticide mixtures to which the French population was exposed through food consumption in 2006. The aim of this study was to investigate if the seven mixtures are potentially cytotoxic and genotoxic and if so, whether compounds in a same mixture have a combined effect. The cytotoxicity and genotoxicity of the seven mixtures were investigated with a new assay (gamma-H2AX) using four human cell lines (ACHN, SH-SY5Y, LS-174T, and HepG2). Mixtures were tested at equimolar concentrations and also at concentrations reflecting their actual proportion in the diet. Irrespective of the cell line tested, parallel cytotoxicity of the seven mixtures was observed. /Only mixture 4 contained fludioxonil (cyprodinil, fludioxonil, k-cyhalothrin, procymidone, iprodione)./ /This was the/ only mixture /that/ was genotoxic for the HepG2 cells at concentrations = 3 uM in equimolar proportion and at 30 uM in actual proportion. Caspase 3/7 activity, the comet assay, and reactive oxygen species production were also investigated using the same mixture and HepG2 cells. /The genotoxicity and the cytotoxicity of mixture 4 containing each pesticide at the actual concentration observed in the French diet (procymidone 42%, iprodione 33%, cyprodinil 16%, fludioxonil 9%, and k-cyhalothrin 1%, were also tested. Five final concentrations of the mixture were tested (1, 3, 10, 30, and 100 lM). Clear genotoxic and cytotoxic effects were observed but at higher concentrations (30 vs. 3 lM) than in mixture 4 at equimolar concentration. The lower genotoxic and cytotoxic effects of the mixture in the real proportion compared to the equimolar concentrations concentrations could be partially explained by the fact that the proportion of the fludioxonil in the real proportion mixture was lower than in the equimolar mixture (9 vs. 20%)./ Our results suggest that pesticide metabolites from the mixture generated by HepG2 cells were responsible for the observed damage to DNA. Among the five compounds in the genotoxic mixture, only fludioxonil and cyprodinil were genotoxic for HepG2 cells alone at concentrations = 4 and 20 uM, respectively. Our data suggest a combined genotoxic effect of the mixture at low concentrations with a significantly higher effect of the mixture of pesticides than would be expected from the response to the individual compounds. /Mixture/
Many pesticides are used increasingly in combinations during crop protection and their stability ensures the presence of such combinations in foodstuffs. The effects of three fungicides, pyrimethanil, cyprodinil and fludioxonil, were investigated together and separately on U251 and SH-SY5Y cells, which can be representative of human CNS glial and neuronal cells respectively. Over 48 hr, all three agents showed significant reductions in cellular ATP, at concentrations that were more than tenfold lower than those which significantly impaired cellular viability. The effects on energy metabolism were reflected in their marked toxic effects on mitochondrial membrane potential. In addition, evidence of oxidative stress was seen in terms of a fall in cellular thiols coupled with increases in the expression of enzymes associated with reactive species formation, such as GSH peroxidase and superoxide dismutase. The glial cell line showed significant responsiveness to the toxin challenge in terms of changes in antioxidant gene expression, although the neuronal SH-SY5Y line exhibited greater vulnerability to toxicity, which was reflected in significant increases in caspase-3 expression, which is indicative of the initiation of apoptosis. Cyprodinil was the most toxic agent individually, although oxidative stress-related enzyme gene expression increases appeared to demonstrate some degree of synergy in the presence of the combination of agents... /Mixture/

Dates

Modify: 2024-06-21
1. Kim, J.H., Campbell, B.C., Mahoney, N., et al. Enhanced activity of strobilurin and fludioxonil by using berberine and phenolic compounds to target fungal antioxidative stress response. Lett. Appl. Microbiol. 45(2), 134-141 (2007).
2. Li, X., Fernández-Ortuño, D., Grabke, A., et al. Resistance to fludioxonil in Botrytis cinerea isolates from blackberry and strawberry. Phytopathology 104(7), 724-732 (2014).
3. Ochiai, N., Fujimura, M., Oshima, M., et al. Effects of iprodione and fludioxonil on glycerol synthesis and hyphal development in Candida albicans. Biosci. Biotechnol. Biochem. 66(10), 2209-2215 (2002).
4. Teng, Y., Manavalan, T.T., Hu, C., et al. Endocrine disruptors fludioxonil and fenhexamid stimulate miR-21 expression in breast cancer cells. Toxicol. Sci. 131(1), 71-83 (2013).

Explore Compound Types